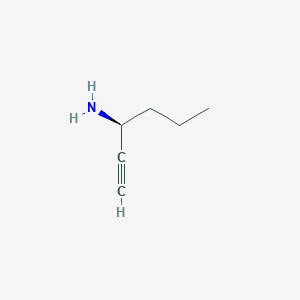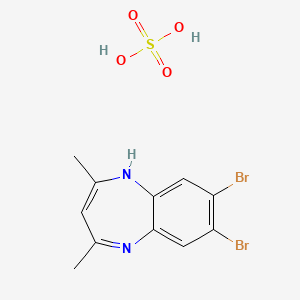
7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine;sulfuric acid is a complex chemical compound that combines the properties of a benzodiazepine derivative with sulfuric acid. Benzodiazepines are well-known for their applications in medicine, particularly as sedatives and anxiolytics. The addition of bromine atoms and sulfuric acid introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the bromination of 2,4-dimethyl-1H-1,5-benzodiazepine. This can be achieved using reagents such as N-bromosuccinimide (NBS) under reflux conditions in a suitable solvent like carbon tetrachloride . The reaction conditions must be carefully controlled to ensure selective bromination at the 7 and 8 positions.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, starting from readily available precursors. The process would include the initial formation of the benzodiazepine core, followed by selective bromination and subsequent purification steps. The use of sulfuric acid in the final stages may be necessary to achieve the desired chemical properties and stability.
Chemical Reactions Analysis
Types of Reactions
7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Brominated quinones.
Reduction: Debrominated benzodiazepine derivatives.
Substitution: Substituted benzodiazepine derivatives with various functional groups.
Scientific Research Applications
7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine;sulfuric acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with the central nervous system. The compound binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The presence of bromine atoms and sulfuric acid may modulate the binding affinity and efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1H-1,5-benzodiazepine: Lacks the bromine atoms and sulfuric acid, resulting in different chemical and biological properties.
7,8-dibromo-1H-1,5-benzodiazepine: Similar structure but without the methyl groups, affecting its reactivity and applications.
2,4-dimethyl-1H-1,5-benzodiazepine-5-sulfonic acid: Contains a sulfonic acid group instead of sulfuric acid, leading to different solubility and reactivity.
Uniqueness
7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine;sulfuric acid is unique due to the combination of bromine atoms, methyl groups, and sulfuric acid. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62219-07-2 |
|---|---|
Molecular Formula |
C11H12Br2N2O4S |
Molecular Weight |
428.10 g/mol |
IUPAC Name |
7,8-dibromo-2,4-dimethyl-1H-1,5-benzodiazepine;sulfuric acid |
InChI |
InChI=1S/C11H10Br2N2.H2O4S/c1-6-3-7(2)15-11-5-9(13)8(12)4-10(11)14-6;1-5(2,3)4/h3-5,14H,1-2H3;(H2,1,2,3,4) |
InChI Key |
ACQVAJDAJGLGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C2N1)Br)Br)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


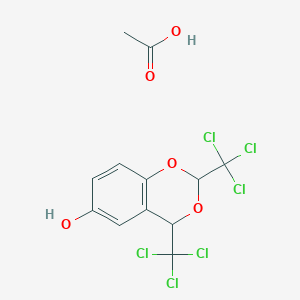
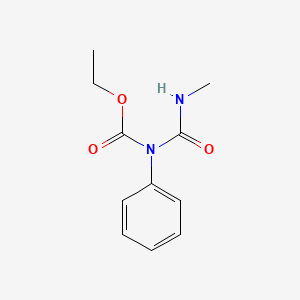
![Diethyl [(4-aminophenyl)methyl]propanedioate](/img/structure/B14554810.png)
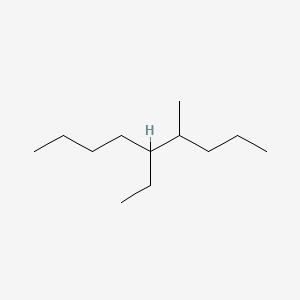
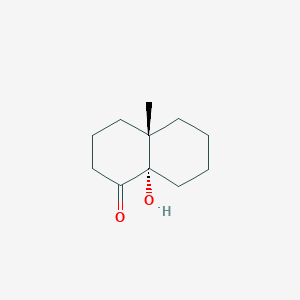
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
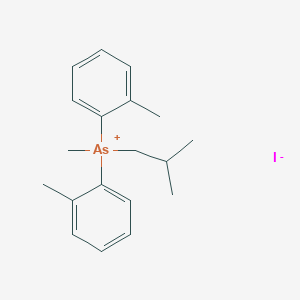
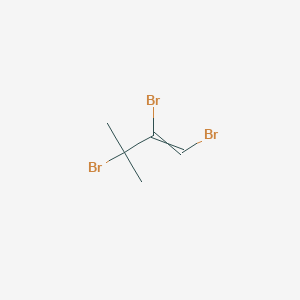
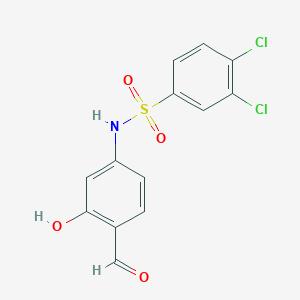
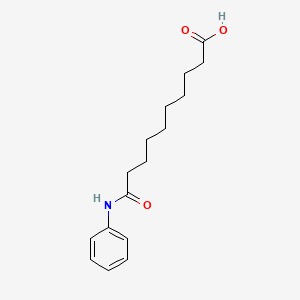
![3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14554857.png)
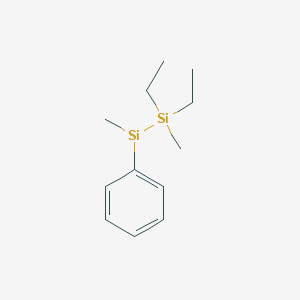
![7H-Pyrido[2,3-c]carbazol-10-ol](/img/structure/B14554882.png)
